molecular formula C21H24N2O4 B250481 4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Numéro de catalogue: B250481
Poids moléculaire: 368.4 g/mol
Clé InChI: QOKJJMCUKJDGHS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, also known as JNJ-26854165, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized by Johnson & Johnson Pharmaceutical Research and Development, LLC.

Mécanisme D'action

4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide works by inhibiting the activity of HDAC, which leads to the accumulation of acetylated histones and other proteins. This accumulation results in changes in gene expression, which can lead to cell cycle arrest, apoptosis, and differentiation. In Alzheimer's disease, this compound inhibits the aggregation of beta-amyloid peptides by binding to them and preventing their aggregation. In inflammatory disorders, this compound inhibits the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer, it has been shown to induce cell cycle arrest, apoptosis, and differentiation in tumor cells. In Alzheimer's disease, it has been shown to reduce the aggregation of beta-amyloid peptides and improve cognitive function in animal models. In inflammatory disorders, it has been shown to reduce inflammation and improve disease symptoms.

Avantages Et Limitations Des Expériences En Laboratoire

4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for HDAC inhibition. It also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, this compound has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has potential off-target effects, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for 4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide research. In cancer, it could be studied in combination with other anticancer drugs to improve its efficacy. In Alzheimer's disease, it could be studied in clinical trials to determine its potential as a neuroprotective agent. In inflammatory disorders, it could be studied in combination with other anti-inflammatory drugs to improve its efficacy. Overall, this compound has shown promise as a potential therapeutic agent for various diseases, and further research is needed to fully understand its potential.

Méthodes De Synthèse

The synthesis of 4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide involves several steps, including the reaction of 4-isopropoxybenzoyl chloride with 4-morpholinylamine to form 4-isopropoxy-N-(4-morpholinyl)benzamide. This intermediate is then reacted with 3-(4-carboxyphenyl)acrylic acid to form the final product, this compound. The purity of the compound is ensured by using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Applications De Recherche Scientifique

4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In cancer, it has been shown to inhibit the growth of tumor cells by targeting the histone deacetylase (HDAC) enzyme. In Alzheimer's disease, it has been studied for its potential neuroprotective effects by inhibiting the aggregation of beta-amyloid peptides. In inflammatory disorders, it has been shown to reduce inflammation by inhibiting the activity of nuclear factor-kappa B (NF-κB).

Propriétés

Formule moléculaire

C21H24N2O4

Poids moléculaire

368.4 g/mol

Nom IUPAC

N-[3-(morpholine-4-carbonyl)phenyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C21H24N2O4/c1-15(2)27-19-8-6-16(7-9-19)20(24)22-18-5-3-4-17(14-18)21(25)23-10-12-26-13-11-23/h3-9,14-15H,10-13H2,1-2H3,(H,22,24)

Clé InChI

QOKJJMCUKJDGHS-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

SMILES canonique

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.